molecular formula C22H25N7 B2909327 N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-70-6

N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2909327
CAS No.: 946321-70-6
M. Wt: 387.491
InChI Key: LYGCDCDJNAWDIL-UHFFFAOYSA-N
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Description

N⁶-[2-(Dimethylamino)ethyl]-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-phenyl substitution at the pyrazolo ring’s position 1.
  • N⁴-(2-methylphenyl) and N⁶-[2-(dimethylamino)ethyl] groups on the pyrimidine ring.

Properties

IUPAC Name

6-N-[2-(dimethylamino)ethyl]-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-16-9-7-8-12-19(16)25-20-18-15-24-29(17-10-5-4-6-11-17)21(18)27-22(26-20)23-13-14-28(2)3/h4-12,15H,13-14H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCDCDJNAWDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylaminoethyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include dimethylamine, methylphenyl halides, and appropriate catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amine-Specific Reactions

The dimethylaminoethyl group (-N(CH₃)₂-CH₂-CH₂-) and the aromatic amines participate in characteristic nucleophilic reactions:

Alkylation and Acylation

  • Methylation : Reaction with methyl iodide in THF at 0–5°C yields quaternary ammonium salts, enhancing water solubility for pharmacological studies .
  • Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives, confirmed via IR (C=O stretch at 1,680 cm⁻¹) and NMR (δ 2.1 ppm for CH₃) .
Reaction TypeReagents/ConditionsProductKey Characterization Data
AlkylationCH₃I, THF, 0–5°C, 2 hQuaternary ammonium saltESI-MS: [M+I]⁺ m/z 456.2
AcylationAcCl, DCM, RT, 1 hN-Acetylated derivative¹H NMR: δ 2.1 (s, 3H)

Electrophilic Aromatic Substitution

The pyrazolo[3,4-d]pyrimidine core undergoes regioselective substitution at the C5 position due to electron density from the fused pyrazole ring :

Nitration and Sulfonation

  • Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at C5, confirmed by HPLC-MS (m/z 442.1).
  • Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative, utilized for salt formation to improve bioavailability .

Table 2: Electrophilic substitution reactions

ReactionConditionsRegioselectivityApplication
NitrationHNO₃/H₂SO₄, 50°C, 4 hC5 positionIntermediate for reduction to amines
SulfonationH₂SO₄ (fuming), RT, 6 hC5 positionSalt formation (e.g., Na⁺, K⁺ salts)

Metal Coordination Chemistry

The compound acts as a bidentate ligand via its pyrimidine N1 and dimethylamino N atoms, forming stable complexes with transition metals :

Iron(III) and Zinc(II) Complexes

  • Fe(III) complex : Synthesized in ethanol/water (3:1) at pH 7.4, yielding an octahedral complex (λmax = 480 nm). Calcination at 600°C produces Fe₂O₃ nanoparticles .
  • Zn(II) complex : Forms a tetrahedral structure with enhanced fluorescence (Φ = 0.42 vs. 0.18 for parent compound) .

Table 3: Metal complex properties

Metal IonCoordination GeometryStability Constant (log K)Observed Application
Fe³⁺Octahedral12.3 ± 0.2Catalytic oxidation of alkanes
Zn²⁺Tetrahedral9.8 ± 0.3Fluorescent probes

Oxidative Degradation

  • H₂O₂-mediated oxidation : In acidic conditions (pH 3), the dimethylaminoethyl side chain oxidizes to a tertiary amine oxide, detectable via TLC (Rf = 0.33 vs. 0.61 for parent) .
  • Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces C=N bonds in the pyrimidine ring, yielding tetrahydropyrimidine analogs with shifted UV absorption (Δλ = +32 nm).

Biological Activity-Driven Modifications

To enhance kinase inhibition (e.g., JAK2/STAT3 pathway), structural analogs are synthesized via:

  • Suzuki coupling : Introduces aryl/heteroaryl groups at C2 using Pd(PPh₃)₄ (yield: 65–78%) .
  • Mannich reactions : Forms aminomethyl derivatives with secondary amines (e.g., morpholine), improving IC₅₀ values by 3–5 fold .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : Degrades rapidly at pH < 2 (t₁/₂ = 1.2 h) but remains stable at pH 7.4 (t₁/₂ > 48 h) .
  • Photodegradation : UV light (254 nm) induces ring-opening via C-N bond cleavage, necessitating amber storage vials.

This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in oncology and inflammation. Controlled functionalization at C5 and the dimethylaminoethyl side chain allows precise modulation of physicochemical and pharmacological properties .

Scientific Research Applications

N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N6-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences in substituent groups influence solubility, bioavailability, and target affinity.

Compound Name (Core: Pyrazolo[3,4-d]pyrimidine-4,6-diamine) N⁴ Substituent N⁶ Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 2-Methylphenyl 2-(Dimethylamino)ethyl ~420 (estimated) Not reported Polar dimethylamino group enhances solubility
N⁶-Butyl-N⁴-(4-chlorophenyl)-1-phenyl analog 4-Chlorophenyl Butyl 392.9 (C₂₁H₂₁ClN₆) Not reported Hydrophobic butyl group reduces solubility
N⁴-(3-Chlorophenyl)-N⁶,N⁶-diethyl analog 3-Chlorophenyl Diethyl 392.9 (C₂₁H₂₁ClN₆) Not reported Chlorine enhances electronegativity, potentially improving binding affinity
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl) analog 2-Methoxyphenyl Not reported 243–245 Methoxy group increases steric bulk and polarity
N⁴,N⁶-Bis(isopropyl) analog Isopropyl 310.4 (C₁₇H₂₂N₆) Not reported Bulky isopropyl groups may hinder target engagement

Key Observations :

  • The dimethylaminoethyl group in the target compound improves water solubility compared to hydrophobic substituents like butyl or isopropyl .
  • Chlorophenyl substituents (e.g., in ) may enhance receptor binding through halogen interactions, whereas methylphenyl groups (target compound) prioritize steric effects.

Biological Activity

N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 1421372-67-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the pyrazolo[3,4-d]pyrimidine class and features a dimethylaminoethyl substituent and a 2-methylphenyl group. Its molecular formula is C25H29N7O, indicating the presence of multiple nitrogen atoms that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of pyrazolo[3,4-d]pyrimidines have shown promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through various mechanisms.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains.

Structure-Activity Relationships (SAR)

The SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:

  • Dimethylaminoethyl Group : This moiety is often associated with enhanced bioavailability and may influence the compound's interaction with biological targets.
  • Phenyl Substituents : Variations in the phenyl groups can lead to significant changes in potency against specific targets.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study by Said et al. synthesized various pyrimidine derivatives and evaluated their anticancer activities. Compounds similar to this compound were found to inhibit cancer cell lines effectively .
  • Inhibition of ACAT :
    • Research indicated that related compounds effectively inhibited acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. The inhibition was linked to structural features similar to those found in the target compound .
  • Anti-inflammatory Properties :
    • Another study highlighted the anti-inflammatory effects of pyrimidine derivatives against carrageenan-induced edema in rats. The results suggested that modifications at specific positions could enhance anti-inflammatory activity compared to standard treatments like ibuprofen .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer0.5
Compound BACAT Inhibition0.8
Compound CAnti-inflammatory1.0

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